5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Incorporation of the Indole Moiety: The indole moiety is often synthesized separately and then coupled to the pyrazole-furan intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Melatonin: Shares the indole moiety and is known for its role in regulating sleep.
Serotonin: Another indole derivative involved in neurotransmission.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Uniqueness
5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its combination of the pyrazole, furan, and indole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-13-4-5-15-14(9-13)12(11-21-15)6-7-20-19(24)17-10-16(22-23-17)18-3-2-8-26-18/h2-5,8-11,21H,6-7H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
HAKLHHOBRHFKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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